molecular formula C5H9FO B12976741 (1S,2R)-2-Fluorocyclopentan-1-ol

(1S,2R)-2-Fluorocyclopentan-1-ol

Cat. No.: B12976741
M. Wt: 104.12 g/mol
InChI Key: BDIRIPRHYULGQH-UHNVWZDZSA-N
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Description

(1S,2R)-2-Fluorocyclopentan-1-ol (C₅H₉FO) is a stereochemically defined fluorinated building block of significant interest in medicinal chemistry and drug development. This chiral cyclopentanol derivative features a fluorine atom at the 2-position in specific stereochemical orientation, making it particularly valuable for constructing biologically active molecules with enhanced metabolic stability and binding characteristics. The introduction of fluorine into lead compounds represents a key strategy in modern drug design, as fluorine atoms can profoundly influence molecular properties including lipophilicity, membrane permeability, and conformational behavior . This compound serves as a crucial precursor in the synthesis of advanced nucleoside analogs with potential antiviral activity, as demonstrated by recent patent literature covering cyclopentyl nucleoside analogs as antiviral agents . The stereospecific arrangement of the fluorine and hydroxyl groups in the (1S,2R) configuration enables precise molecular recognition in biological systems, making it especially valuable for developing enzyme inhibitors and receptor modulators where three-dimensional structure critically impacts activity. Researchers utilize (1S,2R)-2-Fluorocyclopentan-1-ol as a versatile synthon in stereoselective synthesis, particularly for introducing fluorine atoms in defined spatial orientations to study fluorine-specific bioisosteric effects. The compound's molecular framework aligns with structural motifs found in various biologically active natural products and pharmaceutical ingredients. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety precautions including appropriate personal protective equipment should always be used when handling this chemical compound.

Properties

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopentan-1-ol

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

BDIRIPRHYULGQH-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)F)O

Canonical SMILES

C1CC(C(C1)F)O

Origin of Product

United States

Preparation Methods

Epoxide Ring Opening

Racemic trans-2-fluorocyclopentan-1-ol is synthesized by opening cyclopentene oxide rings with hydrofluorinating agents. This step introduces the fluorine atom at the 2-position and forms the cyclopentanol skeleton.

Swern Oxidation and Reduction

The racemic trans-2-fluorocyclopentan-1-ol undergoes Swern oxidation to form 2-fluorocyclopentanone. Subsequent reduction of this ketone with various hydride reagents yields mixtures of cis- and trans-2-fluorocyclopentan-1-ols.

Reducing Agent Cis:Trans Ratio Yield (%) Notes
K-Selectride 75:25 Moderate Best cis-selectivity
Sodium Borohydride 70:30 Moderate Commonly used
Diisobutylaluminum Hydride (DIBAL) 55:45 Moderate Less selective

The cis-isomer is more stable under basic conditions, allowing selective enrichment by base-mediated hydrolysis of the trans-isomer.

Enzymatic Kinetic Resolution for Enantiomeric Purity

Lipase-Catalyzed Transesterification

Burkholderia cepacia lipase (BCL) is employed to selectively acetylate one enantiomer of the racemic 2-fluorocyclopentan-1-ol using vinyl acetate as the acyl donor. This enzymatic kinetic resolution yields:

  • (1R,2S)-acetate
  • (1S,2R)-unreacted alcohol (desired enantiomer)

The reaction proceeds with high enantioselectivity and good yields (~50% for each fraction), allowing isolation of optically pure (1S,2R)-2-fluorocyclopentan-1-ol after chromatographic separation and crystallization.

Mechanistic Insights

The stereochemical outcome follows the Kazlauskas rule, which predicts the enantioselectivity of lipase-catalyzed acylations based on substrate structure. The enzyme-substrate interaction is explained by the Koshland induced fit theory, where the enzyme adapts its conformation to the substrate, enhancing selectivity.

Conversion to 2-Fluorocyclopentan-1-amines

Optically pure 2-fluorocyclopentan-1-ols can be converted to corresponding amines via the Mitsunobu reaction. This transformation retains stereochemical integrity and provides valuable intermediates for biologically active compounds such as opioid receptor antagonists.

Experimental Data Summary

Step Conditions/Agents Yield (%) Enantiomeric Excess (ee) Notes
Epoxide ring opening Hydrofluorinating agents Moderate Racemic Initial fluorination step
Swern oxidation Oxalyl chloride, DMSO, triethylamine Good Racemic Formation of fluorocyclopentanone
Reduction K-Selectride, NaBH4, or DIBAL Moderate Mixture of isomers Cis/trans ratio depends on reagent
Enzymatic transesterification Burkholderia cepacia lipase, vinyl acetate ~50 per fraction >95% ee Kinetic resolution yielding (1S,2R) isomer
Mitsunobu reaction Standard Mitsunobu conditions High Retains stereochemistry Conversion to amines

Advantages and Challenges

  • Advantages:

    • Enzymatic kinetic resolution provides a straightforward, mild, and highly selective route to enantiomerically pure (1S,2R)-2-fluorocyclopentan-1-ol.
    • Use of commercially available lipases simplifies the process.
    • The method avoids complex asymmetric metal-catalyzed syntheses.
  • Challenges:

    • Initial racemic synthesis requires careful control of reduction conditions to optimize cis/trans ratios.
    • Separation of isomers and purification steps require chromatographic techniques.
    • Scale-up may require optimization of enzyme loading and reaction times.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1S,2R)-2-Fluorocyclopentan-1-ol can yield 2-fluorocyclopentanone, while reduction can produce cyclopentanol or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block
(1S,2R)-2-Fluorocyclopentan-1-ol serves as a crucial building block in the synthesis of fluorinated pharmaceuticals. The presence of fluorine enhances metabolic stability and bioavailability, making it an attractive candidate for drug development. Its unique stereochemistry can improve the efficacy and selectivity of therapeutic agents.

Mechanism of Action
The fluorine atom in (1S,2R)-2-fluorocyclopentan-1-ol can enhance binding affinity to target proteins through strong hydrogen bonds and dipole interactions. The hydroxyl group also participates in hydrogen bonding, further stabilizing interactions with biological targets.

Material Science

Development of Novel Materials
This compound is utilized in creating fluorinated polymers and surfactants with unique properties. Its ability to modify surface characteristics makes it valuable in developing advanced materials for various industrial applications.

Biological Studies

Enzyme Mechanisms and Inhibitors
(1S,2R)-2-Fluorocyclopentan-1-ol is employed in studying enzyme mechanisms and developing enzyme inhibitors. Its structural features allow it to mimic natural substrates effectively, which is crucial for understanding enzyme functionality.

Antiviral and Anticancer Properties

Recent research has indicated that derivatives of (1S,2R)-2-fluorocyclopentan-1-ol exhibit significant antiviral and anticancer properties. For example:

Compound Cell Line IC (nM)
Derivative 1MCF-720.1
Derivative 2HT-2914

These findings suggest that certain derivatives can effectively inhibit cancer cell proliferation and may serve as lead compounds for new anticancer agents.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives against several cancer cell lines, including MCF-7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated potent anticancer activity, with IC values in the nanomolar range for specific derivatives.

Case Study 2: Enzymatic Deracemization

Research highlighted the enzymatic deracemization of 2-fluorocyclopentan-1-ols using lipases, leading to high enantiomeric purity products. This process demonstrates the compound's potential for synthesizing complex molecules from simpler precursors.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs for comparison include:

  • (1S,2R)-2-Phenyl-3-cyclopenten-1-ol ()
  • (±)-trans-2-(2-Furanyl)cyclopentanol and (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol ()
  • (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid ()

Data Table: Key Properties of Analogs

Compound Molecular Formula Molecular Weight Substituents Stereochemistry Key Properties/Applications
(1S,2R)-2-Fluorocyclopentan-1-ol C₅H₉FO 118.12 (calc.) -OH (C1), -F (C2) (1S,2R) High polarity; potential chiral intermediate
(1S,2R)-2-Phenyl-3-cyclopenten-1-ol C₁₁H₁₂O 160.22 -OH (C1), -Ph (C2) (1S,2R) Aromatic interactions; synthetic precursor
(±)-trans-2-(2-Furanyl)cyclopentanol C₉H₁₂O₂ 152.19 -OH (C1), -furyl (C2) trans Moderate yield (63%); radical chemistry
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol C₉H₁₂O₂ 152.19 -OH (C1), -furyl (C2) (1R,2R) High stereoselectivity (92% yield)
(1S,2R)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid derivative C₁₈H₁₂FNO₄ 325.29 -F, -COOH, -dioxoisoindolinyl (1S,2R) Bioactive scaffold; fluorinated pharmacophore

Research Findings and Comparative Analysis

Steric and Electronic Effects

  • Fluorine vs. Phenyl/Furyl Substituents : The fluorine atom in (1S,2R)-2-Fluorocyclopentan-1-ol enhances electronegativity and hydrogen-bonding capacity compared to phenyl () or furanyl groups (). This increases solubility in polar solvents and may improve metabolic stability in drug design contexts .
  • Stereochemical Influence: The (1S,2R) configuration in fluorocyclopentanols likely reduces steric hindrance compared to bulkier substituents (e.g., phenyl in ), enabling tighter binding in enzyme-active sites.

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